

Determining Enmetazobactam MIC Values by Broth Microdilution: Application Notes and Protocols

Author: BenchChem Technical Support Team. **Date:** December 2025

Compound of Interest

Compound Name: *Enmetazobactam*

Cat. No.: *B1664276*

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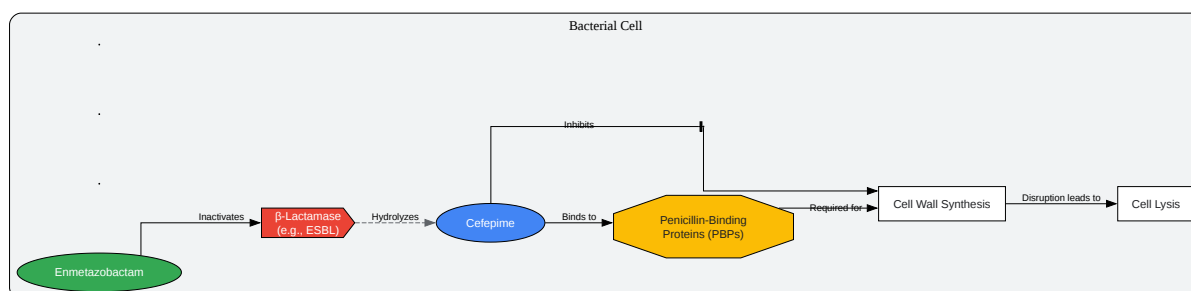
For Researchers, Scientists, and Drug Development Professionals

Introduction

Enmetazobactam is a novel beta-lactamase inhibitor developed to combat the growing threat of antimicrobial resistance, particularly from extended-spectrum β -lactamase (ESBL)-producing Enterobacterales.[1][2] It is a penicillanic acid sulfone that protects β -lactam antibiotics, such as cefepime, from degradation by a wide range of serine β -lactamases.[2][3][4] This combination restores the activity of the partner antibiotic against many clinically significant Gram-negative bacteria.[5] This document provides detailed application notes and a comprehensive protocol for determining the Minimum Inhibitory Concentration (MIC) of cefepime in combination with a fixed concentration of **enmetazobactam** using the broth microdilution method, adhering to established Clinical and Laboratory Standards Institute (CLSI) guidelines.[6][7]

Mechanism of Action

Enmetazobactam is a potent inhibitor of Ambler Class A β -lactamases, which include common ESBLs like TEM, SHV, and CTX-M types.[8][9] When used in combination with a β -lactam antibiotic such as cefepime, **enmetazobactam** covalently binds to the active site of the β -lactamase enzyme, rendering it inactive.[8] This prevents the hydrolysis of the β -lactam antibiotic, allowing it to reach its target, the penicillin-binding proteins (PBPs), and inhibit bacterial cell wall synthesis, ultimately leading to bacterial cell death.[4]



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Mechanism of action of Cefepime-**Enmetazobactam**.

Data Presentation: Cefepime/Enmetazobactam MIC Values

The following table summarizes the in vitro activity of cefepime in combination with a fixed concentration of 8 µg/mL **enmetazobactam** against various bacterial isolates. Data is presented as MIC50 (Minimum Inhibitory Concentration required to inhibit the growth of 50% of isolates) and MIC90 (Minimum Inhibitory Concentration required to inhibit the growth of 90% of isolates).

Organism	Resistance Mechanism	Cefepime MIC90 (µg/mL)	Cefepime/Enm etazobactam (8 µg/mL) MIC90 (µg/mL)	Reference
Escherichia coli	All isolates	16	0.12	[5]
Escherichia coli	ESBL-producing	>64	0.12	[10]
Klebsiella pneumoniae	All isolates	>64	0.5	[5][10]
Klebsiella pneumoniae	ESBL-producing	>64	1	[10]
Enterobacter cloacae	All isolates	16	1	[5]
Enterobacterales	3rd Gen Cephalosporin Resistant (CTX-M ESBL)	-	- (96.1% Susceptible)	[9][11]
Enterobacterales	3rd Gen Cephalosporin Resistant (AmpC hyper-expressed)	-	- (92% Susceptible)	[9][11]
Enterobacterales	3rd Gen Cephalosporin Resistant (Plasmid-mediated AmpC)	-	- (100% Susceptible)	[9][11]
Enterobacterales	OXA-48-like Carbapenemase	-	- (100% Susceptible)	[9][11]
Enterobacterales	OXA-48-like & CTX-M	-	- (89.1% Susceptible)	[9][11]

Experimental Protocol: Broth Microdilution for Enmetazobactam MIC Determination

This protocol is based on the guidelines established by the Clinical and Laboratory Standards Institute (CLSI) documents M07 and M100 for broth microdilution susceptibility testing.[\[6\]](#)[\[7\]](#)[\[12\]](#)

1. Materials

- Cefepime analytical powder
- **Enmetazobactam** analytical powder
- Cation-Adjusted Mueller-Hinton Broth (CAMHB)
- Sterile 96-well microtiter plates
- Bacterial isolates for testing
- Quality control (QC) strains (e.g., *Escherichia coli* ATCC 25922, *Klebsiella pneumoniae* ATCC 700603, and ESBL-producing *E. coli* ATCC 35218 or NCTC 13353).[\[2\]](#)[\[6\]](#)[\[11\]](#)[\[13\]](#)
- Sterile saline or broth for inoculum preparation
- Spectrophotometer or McFarland turbidity standards
- Incubator (35°C ± 2°C)

2. Preparation of Reagents

- **Enmetazobactam** Stock Solution: Prepare a stock solution of **enmetazobactam** at a concentration that, when diluted into the final CAMHB, will yield a fixed concentration of 8 µg/mL in each well of the microtiter plate.[\[2\]](#)[\[6\]](#)[\[8\]](#)[\[14\]](#)
- Cefepime Stock Solution: Prepare a high-concentration stock solution of cefepime.
- Working Solutions: Perform serial two-fold dilutions of the cefepime stock solution in CAMHB containing the fixed 8 µg/mL of **enmetazobactam** to achieve the desired final concentration range for testing in the microtiter plate.

3. Inoculum Preparation

- From a fresh (18-24 hour) culture on a non-selective agar plate, select several colonies of the bacterial isolate.
- Suspend the colonies in sterile saline or broth.
- Adjust the turbidity of the bacterial suspension to match a 0.5 McFarland standard (approximately $1-2 \times 10^8$ CFU/mL).
- Dilute the adjusted suspension in CAMHB to achieve a final inoculum density of approximately 5×10^5 CFU/mL in each well of the microtiter plate.

4. Microtiter Plate Inoculation

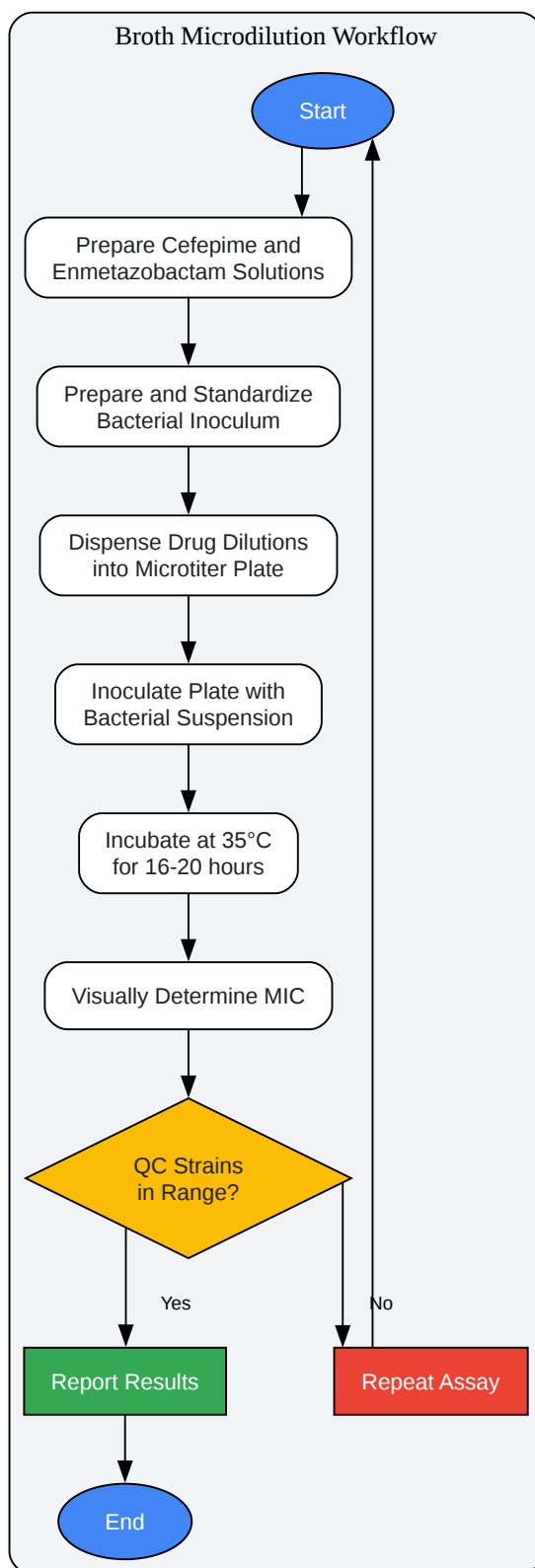
- Dispense 50 μ L of the appropriate cefepime/**enmetazobactam** working solution into each well of the 96-well microtiter plate.
- Add 50 μ L of the standardized bacterial inoculum to each well, resulting in a final volume of 100 μ L.
- Include a growth control well (inoculum in CAMHB with **enmetazobactam** but without cefepime) and a sterility control well (uninoculated CAMHB with **enmetazobactam**).

5. Incubation

- Incubate the microtiter plates at $35^{\circ}\text{C} \pm 2^{\circ}\text{C}$ in ambient air for 16-20 hours.

6. Reading and Interpretation of Results

- Following incubation, visually inspect the microtiter plates for bacterial growth.
- The MIC is defined as the lowest concentration of cefepime that completely inhibits visible growth of the organism as detected by the unaided eye.
- The results for the QC strains must fall within the acceptable ranges as defined by CLSI M100 to ensure the validity of the test results.^{[6][7]}



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Experimental workflow for broth microdilution.

Conclusion

The broth microdilution method is a standardized and reproducible technique for determining the MIC of cefepime in combination with **enmetazobactam**. Adherence to established protocols, such as those provided by CLSI, is crucial for obtaining accurate and reliable data. This information is essential for surveillance studies, clinical diagnostics, and the ongoing development and positioning of new antimicrobial agents like cefepime/**enmetazobactam** in the fight against multidrug-resistant organisms.

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- To cite this document: BenchChem. [Determining Enmetazobactam MIC Values by Broth Microdilution: Application Notes and Protocols]. BenchChem, [2025]. [Online PDF]. Available at: [https://www.benchchem.com/product/b1664276#determining-enmetazobactam-mic-values-by-broth-microdilution]

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